Afatinib impurity 11 is classified as a pharmaceutical impurity derived from the synthesis of Afatinib dimaleate. It can be isolated during the production process or through degradation studies. Its identification and characterization are crucial for ensuring the quality and safety of Afatinib formulations, particularly in compliance with regulatory standards .
The synthesis of Afatinib impurity 11 typically involves several steps, primarily focusing on the reaction between Afatinib and dimethylamine in an organic solvent. The process can include:
The yield of Afatinib impurity 11 can reach up to 98% purity using this method. The purification process may involve recrystallization or chromatography techniques to isolate the compound effectively .
Afatinib impurity 11 features a complex molecular structure comprising multiple functional groups that contribute to its chemical properties. The molecular formula indicates the presence of chlorine, fluorine, and nitrogen atoms, which are integral to its biological activity.
Afatinib impurity 11 undergoes various chemical reactions that are essential for its characterization:
These reactions are critical for understanding the stability and behavior of Afatinib impurity 11 in different environments.
The presence of impurities like Afatinib impurity 11 can influence:
Relevant data from high-performance liquid chromatography (HPLC) indicate a purity level exceeding 99% under optimal conditions .
Afatinib impurity 11 serves several scientific uses:
Process-related impurities in tyrosine kinase inhibitors (TKIs) like afatinib represent critical quality attributes with potential implications for drug efficacy and patient safety. These impurities originate from starting materials, synthetic intermediates, or side reactions during active pharmaceutical ingredient (API) manufacturing. In afatinib synthesis, multiple reaction steps—including nucleophilic substitution, nitro reduction, amidation, and amination—generate distinct impurity profiles requiring stringent control [6] [9]. Afatinib Impurity 11 (CAS 1402086-20-7) is structurally characterized as N-{4-[(3-Chloro-4-fluorophenyl)amino]-7-[(3S)-tetrahydro-3-furanyloxy]-6-quinazolinyl}acrylamide, formed primarily during the final amidation step or via afatinib degradation under thermal stress [3] [6].
Pharmacologically, Impurity 11 retains activity against epidermal growth factor receptor (EGFR) mutants, though with differing potency profiles compared to the parent drug. Studies indicate inhibitory concentrations (IC50) of 0.5 nM for EGFRwt and 0.4 nM for EGFRL858R, suggesting that residual levels could influence clinical efficacy [1] [5]. Regulatory guidelines mandate identification and quantification of such impurities at thresholds ≥0.05%, necessitating advanced analytical controls during TKI development [2] [9].
Table 1: Classification of Afatinib-Related Impurities
| Impurity Type | Representative Examples | Formation Pathway | Typical Levels (%) |
|---|---|---|---|
| Process-Related | Afatinib Impurity 11 | Incomplete amidation | 0.08–0.30 |
| Degradation | Hydroxy impurity | Hydrolysis | ≤0.58 |
| Oxidative | Afatinib-N-oxide | Peroxide exposure | ≤3.17 |
| Acid/Base Catalyzed | Intermediate-1 | Nitro-reduction side product | ≤9.20 |
Afatinib Impurity 11 shares the core anilinoquinazoline scaffold of afatinib but differs in the absence of the 4-(dimethylamino)but-2-enamide side chain. Its molecular formula is C21H18ClFN4O3 (molecular weight: 428.84 g/mol), contrasting afatinib’s C24H25ClFN5O3 (485.9 g/mol) [1] [5] [9]. The acrylamide moiety (-CH=CH-C=O) remains intact, enabling covalent binding to cysteine residues (Cys773 in EGFR) akin to afatinib’s irreversible inhibition mechanism [10]. However, the missing dimethylaminobutyl group alters lipophilicity (predicted logP: 2.98 vs. 3.52 for afatinib), potentially affecting cellular permeability and distribution [5] [9].
Stereochemical integrity is preserved at the tetrahydrofuran-3-yloxy linkage, with (S)-configuration confirmed via chiral chromatography and nuclear magnetic resonance spectroscopy [3]. Spectroscopic characterization includes:
Table 2: Structural and Physicochemical Comparison
| Property | Afatinib | Afatinib Impurity 11 | Analytical Method |
|---|---|---|---|
| Molecular Formula | C24H25ClFN5O3 | C21H18ClFN4O3 | High-resolution MS |
| Molecular Weight | 485.9 g/mol | 428.84 g/mol | - |
| Key Functional Group | 4-(dimethylamino)but-2-enamide | Acrylamide | FT-IR, 1H NMR |
| Chirality | (S)-tetrahydrofuran | (S)-tetrahydrofuran | Chiral HPLC |
| Purity Specification | ≥99% | ≥99.85% | HPLC-UV |
For epidermal growth factor receptor (EGFR)-targeted therapeutics like afatinib, impurity profiling is mandated by International Council for Harmonisation (ICH) Q3A/B guidelines, which set identification thresholds at 0.10% for maximum daily doses ≤2 g/day [2] [9]. Afatinib Impurity 11 is classified as a "qualified impurity" following toxicological assessment, with permissible limits established via structure-activity relationship analysis and in vitro cytotoxicity screening. Studies using A549 lung adenocarcinoma cells indicate moderate cytotoxicity (IC50: ~15 μM) compared to afatinib (IC50: 0.01 μM), justifying control at ≤0.15% in the API [2] [6].
Analytical control strategies employ reversed-phase high-performance liquid chromatography (HPLC) with ultraviolet detection:
Forced degradation studies validate method specificity, confirming baseline separation of Impurity 11 from afatinib and 10+ degradation products under oxidative, thermal, and hydrolytic stress [2] [7]. Patent CN105588893A details a stability-indicating method capable of detecting Impurity 11 at 0.05% relative to afatinib, aligning with current Good Manufacturing Practice requirements for oncology APIs [7].
Table 3: Analytical Parameters for Afatinib Impurity 11 Quantification
| Parameter | Specification | Compliance |
|---|---|---|
| Detection Limit | 0.005% (relative to afatinib) | ICH Q2(R1) |
| Quantification Limit | 0.015% | ICH Q2(R1) |
| Linearity Range | 0.015–0.30% (R2 > 0.999) | Yes |
| Precision (%RSD) | <2.0% | Yes |
| Specificity | Resolves from 12+ impurities | Yes |
Process optimization reduces Impurity 11 through:
These measures ensure compliance with global regulatory standards for EGFR inhibitor impurities, directly impacting drug approval and post-marketing quality surveillance.
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1